N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Acylation: The brominated product is then subjected to acylation with 2-(2,3-dimethylphenoxy)acetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like dichloromethane or toluene may be used, and catalysts such as aluminum chloride can facilitate the acylation process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide: can be compared with other acetamides and brominated phenyl compounds.
N-(2-bromo-4-methylphenyl)acetamide: Lacks the dimethylphenoxy group.
2-(2,3-dimethylphenoxy)acetamide: Lacks the brominated phenyl group.
Uniqueness
The presence of both a bromo-substituted phenyl group and a dimethylphenoxy group in this compound makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-8-15(14(18)9-11)19-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYDPAVINSJRQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189421 | |
Record name | N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303116-99-6 | |
Record name | N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303116-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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